molecular formula C12H17NO2 B601729 Ivabradine Impurity 11 CAS No. 1132667-04-9

Ivabradine Impurity 11

Cat. No.: B601729
CAS No.: 1132667-04-9
M. Wt: 207.27
InChI Key:
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Description

Ivabradine Impurity 11 is one of the eleven known impurities associated with the pharmaceutical compound ivabradine. Ivabradine is a heart rate-lowering medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The impurities, including this compound, are by-products formed during the synthesis and degradation of ivabradine .

Safety and Hazards

While specific safety and hazard information for Ivabradine Impurity 11 is not available, general safety measures for handling Ivabradine include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and using personal protective equipment .

Mechanism of Action

Target of Action

Ivabradine Impurity 11, like Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in controlling the heart rate .

Mode of Action

This compound selectively inhibits the If channels in a dose-dependent manner . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, and slowing the firing in the sinoatrial node . As a result, the heart rate is reduced, allowing more blood to flow to the myocardium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to enhance autophagy and inhibit the PI3K/AKT/mTOR/p70S6K pathway . Autophagy is an evolutionarily conserved metabolic process that regulates cardiac homeostasis . The PI3K/AKT/mTOR/p70S6K pathway is involved in cell growth and proliferation . By inhibiting this pathway, this compound can potentially reduce myocardial infarction .

Pharmacokinetics

This compound is likely to share similar pharmacokinetic properties with Ivabradine. Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% being mediated by CYP3A4 . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through the kidneys and feces .

Result of Action

The primary result of this compound’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can be beneficial in conditions such as heart failure and angina . Additionally, by enhancing autophagy and inhibiting the PI3K/AKT/mTOR/p70S6K pathway, this compound may provide cardioprotective effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors, such as ketoconazole or macrolide antibiotics, can alter the pharmacokinetics of Ivabradine Therefore, it’s reasonable to assume that similar interactions could occur with this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ivabradine Impurity 11 involves several synthetic steps. One common method includes the reaction of starting material II with oxalic acid and dicyclohexylcarbodiimide in acetonitrile. This reaction is typically carried out under mild conditions with stirring for about three hours .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the impurity from the main product and other by-products .

Chemical Reactions Analysis

Types of Reactions

Ivabradine Impurity 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Comparison with Similar Compounds

Ivabradine Impurity 11 can be compared with other impurities of ivabradine, such as:

  • Impurity I
  • Impurity II
  • Impurity III
  • Impurity IV
  • Impurity V
  • Impurity VI
  • Impurity VII
  • Impurity VIII
  • Impurity IX
  • Impurity X

Each impurity has unique chemical properties and potential effects. For example, Impurity IV is both an impurity and a metabolite with 40% activity of the parent drug, while Impurities V and VI are inactive metabolites . This compound is unique in its specific chemical structure and the conditions under which it is formed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ivabradine Impurity 11 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2-Amino-5-bromo-3-methylbenzoic acid", "4-Methoxybenzyl alcohol", "Triethylamine", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-Amino-5-bromo-3-methylbenzoic acid with 4-Methoxybenzyl alcohol using triethylamine and thionyl chloride to obtain the corresponding ester.", "Step 2: Reduction of the nitro group of the ester using palladium on carbon and hydrogen gas to obtain the corresponding amine.", "Step 3: Deprotection of the ester using sodium hydroxide and methanol to obtain the corresponding carboxylic acid.", "Step 4: Reaction of the carboxylic acid with thionyl chloride and triethylamine to obtain the corresponding acid chloride.", "Step 5: Reaction of the acid chloride with 2,3-Dimethylaniline in the presence of triethylamine and dichloromethane to obtain the desired Ivabradine Impurity 11.", "Step 6: Purification of the product using ethyl acetate and water followed by drying and characterization using various spectroscopic techniques." ] }

CAS No.

1132667-04-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Origin of Product

United States

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